6-Vinyl-1,2,3,4-tetrahydronaphthalene

説明

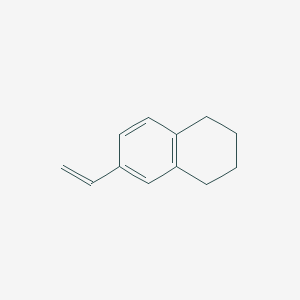

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-ethenyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2,7-9H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPFHTNNYAOCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(CCCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Vinyl 1,2,3,4 Tetrahydronaphthalene and Its Precursors/derivatives

Strategies for the Construction of the Tetrahydronaphthalene Ring System

The formation of the tetrahydronaphthalene skeleton is a critical step in the synthesis of the target compound. Various methods have been developed, ranging from intramolecular cyclizations to cycloaddition reactions, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Friedel-Crafts reactions and their variants are powerful tools for forming carbon-carbon bonds and constructing cyclic systems. In the context of tetrahydronaphthalene synthesis, intramolecular Friedel-Crafts alkylation and acylation-cyclization are cornerstone strategies, enabling the closure of the six-membered aliphatic ring onto the aromatic nucleus.

The use of solid acid catalysts like Amberlyst® 15 offers significant advantages over traditional Lewis or Brønsted acids, including simplified workup procedures, catalyst recyclability, and often milder reaction conditions. Amberlyst® 15, a macroreticular sulfonic acid cation exchange resin, effectively promotes various acid-catalyzed reactions, including Friedel-Crafts cyclizations. researchgate.netmdpi.com In the synthesis of tetrahydronaphthalene derivatives, this heterogeneous catalyst facilitates the intramolecular ring closure of suitable precursors.

Research has demonstrated the successful conversion of various 1,1-disubstituted precursors into the corresponding tetrahydronaphthalene targets using Amberlyst® 15. researchgate.net Even substrates that are deactivated or prone to side reactions, such as dehydration, under other acidic conditions can undergo clean cyclization in excellent yields with this catalyst. researchgate.net

| Precursor | Product | Yield (%) |

| 5a | 6a | Excellent |

| 5b | 6b | Excellent |

| 5c (deactivated) | 6c | Excellent |

| 5d | 6d | Excellent |

| 5e | 5e | Excellent |

| 5f | 5f | Excellent |

| Data derived from qualitative descriptions of conversions of reactants 5a-f to targets 6a-f. researchgate.net |

An operationally simple and efficient strategy for synthesizing functionalized tetrahydronaphthalenes employs iron(III) catalysis. nih.govorganic-chemistry.org This method is distinct from traditional cycloaddition pathways and utilizes the divergent reactivity of aryl ketone precursors when treated with either a Lewis acid (like FeCl₃) or a Brønsted acid. organic-chemistry.orgnih.gov

The reaction proceeds through a key 3,4-dihydro-2H-pyran intermediate. nih.gov Mechanistic studies have shown that under Lewis acidic conditions with iron(III) chloride, an initial formation of the pyran occurs. nih.gov This step is reversible, and the intermediate subsequently undergoes an FeCl₃-catalyzed intramolecular Friedel-Crafts alkylation, followed by rearomatization, to exclusively yield the tetrahydronaphthalene product in high yields. organic-chemistry.orgnih.gov In contrast, Brønsted acid catalysis tends to terminate at the pyran stage. nih.gov

This iron-catalyzed approach is characterized by its mild conditions and broad substrate scope, accommodating various electronically distinct substituents. nih.gov Optimal conditions are often achieved with 10 mol % of FeCl₃ in dichloroethane. nih.gov The versatility of this method is highlighted by its successful application to aryl ketones bearing nitro, halogen, and nitrile groups, as well as bromine or triflate substituents that allow for subsequent functionalization via cross-coupling reactions. nih.gov

| Catalyst (mol %) | Solvent | Time (h) | Yield of product 12 (%) |

| Fe(OTf)₃ (10) | Dichloroethane | 4 | 23 |

| FeCl₃ (10) | Dichloroethane | 8 | 96 |

| FeCl₃ (5) | Dichloroethane | 24 | 82 |

| FeCl₃ (20) | Dichloroethane | 4 | 61 |

| FeCl₃ (10) | Dichloromethane | 8 | 68 |

| FeCl₃ (10) | Toluene | 8 | 83 |

| Optimization of reaction conditions for the conversion of aryl ketone 11 to tetrahydronaphthalene 12. nih.gov |

Electrochemical methods represent a modern and sustainable approach to organic synthesis, often avoiding the need for harsh reagents or metal catalysts. These techniques can enable unique transformations by controlling the reactivity of substrates based on their oxidation potentials. chinesechemsoc.org

A notable electrochemical strategy involves the oxidative [4+2] annulation of two different styrenes to construct polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org This transformation proceeds smoothly under electrochemical conditions without the need for metal catalysts or external chemical oxidants. chinesechemsoc.org The reaction exhibits high regioselectivity and diastereoselectivity, providing a powerful tool for creating multisubstituted six-membered rings from readily available starting materials. chinesechemsoc.org

The resulting 1,2-dihydronaphthalenes are valuable precursors that can be further transformed into 1,2,3,4-tetrahydronaphthalenes through subsequent reduction steps. chinesechemsoc.org This electrochemical approach complements other methods, such as photoredox-induced cycloadditions, for accessing these important structural motifs. researchgate.net This strategy is part of a broader field of electrochemical synthesis that has been successfully used to generate naphthalene (B1677914) derivatives from styrenes through annulation-rearrangement-aromatization sequences. nih.gov

| Styrene (B11656) 1 | Styrene 2 | Product Yield (%) |

| 4-Methoxystyrene | Anethole | 85 |

| 4-Methoxystyrene | 4-tert-Butylstyrene | 75 |

| 4-Methoxystyrene | 4-Chlorostyrene | 68 |

| Anethole | 4-Methylstyrene | 82 |

| Illustrative yields from electrochemical [4+2] annulation reactions of styrenes. chinesechemsoc.org |

Electrochemical Annulation and Cycloaddition Methodologies

Stereoselective and Regioselective Introduction of the Vinyl Moiety and Further Functionalization

Once the tetrahydronaphthalene core is established, the introduction of the vinyl group at the C-6 position is the next critical challenge. The control of regioselectivity (positional control) and, where applicable, stereoselectivity is paramount.

The functionalization of the aromatic ring of the tetrahydronaphthalene system can be achieved through various methods. For instance, rhodium-catalyzed oxidative alkenylation has been shown to be highly selective for the β-position of naphthalene and related arenes like 1,2,3,4-tetrahydronaphthalene (B1681288). researchgate.net This provides a direct route for introducing an alkenyl group at the desired position.

Alternatively, modern cross-coupling reactions offer a versatile and powerful platform for installing the vinyl group. A common strategy involves the initial synthesis of a halogenated or triflated tetrahydronaphthalene precursor, as can be produced via the iron(III)-catalyzed cyclization method. nih.gov This precursor can then undergo a Suzuki-Miyaura coupling with a vinylboronic acid or a Stille coupling with a vinylstannane, catalyzed by a palladium complex, to introduce the vinyl group with high regioselectivity. The sequential hydroboration/Suzuki-Miyaura coupling of ynol ethers is another advanced method for the regio- and stereoselective synthesis of substituted vinyl ethers, which showcases the precision possible with these coupling strategies. organic-chemistry.org

Olefination Reactions for Exocyclic Vinyl Groups (e.g., Wittig reaction)

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, offering a reliable method for converting ketones and aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 6-vinyl-1,2,3,4-tetrahydronaphthalene, the logical precursor is the corresponding ketone, 6-acetyl-1,2,3,4-tetrahydronaphthalene. This reaction involves a phosphonium (B103445) ylide, typically prepared from a phosphonium salt and a strong base. organic-chemistry.org

The synthesis commences with the formation of the Wittig reagent, methyltriphenylphosphonium (B96628) bromide, which is then deprotonated by a strong base like n-butyllithium (n-BuLi) to generate the reactive methylenetriphenylphosphorane (B3051586) ylide. masterorganicchemistry.com This ylide then reacts with 6-acetyl-1,2,3,4-tetrahydronaphthalene. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. libretexts.org The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for this reaction. organic-chemistry.org

| Starting Material | Reagent | Intermediate | Product |

| 6-Acetyl-1,2,3,4-tetrahydronaphthalene | Methyltriphenylphosphonium ylide | Oxaphosphetane | This compound |

Cross-Coupling Strategies for Vinyl Substitution (e.g., Sonogashira conditions for alkyne precursors, Heck-Mizoroki)

Cross-coupling reactions catalyzed by transition metals, particularly palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Heck-Mizoroki reaction provides a direct route to vinyl-substituted arenes by coupling an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov For the synthesis of this compound, a suitable starting material would be a 6-halo (e.g., bromo- or iodo-) or 6-triflyloxy-1,2,3,4-tetrahydronaphthalene. This substrate would then be reacted with a vinylating agent, such as ethylene (B1197577) or a vinylboronate ester, under palladium catalysis. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylarene product and regenerate the active palladium catalyst. libretexts.org

The Sonogashira coupling offers an alternative, two-step approach. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org To synthesize this compound, a 6-halo-1,2,3,4-tetrahydronaphthalene would first be coupled with a terminal alkyne, such as trimethylsilylacetylene. wikipedia.orgyoutube.com The resulting 6-(trimethylsilylethynyl)-1,2,3,4-tetrahydronaphthalene can then be desilylated and the alkyne selectively reduced to a vinyl group, for instance, through catalytic hydrogenation using a Lindlar catalyst, to yield the final product.

| Reaction | Starting Material | Coupling Partner | Catalyst System | Intermediate/Product |

| Heck-Mizoroki | 6-Bromo-1,2,3,4-tetrahydronaphthalene | Ethylene | Pd(OAc)₂, PPh₃, Base | This compound |

| Sonogashira | 6-Iodo-1,2,3,4-tetrahydronaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Base | 6-(Trimethylsilylethynyl)-1,2,3,4-tetrahydronaphthalene |

Multi-Step Asymmetric Synthesis for Enantioenriched Vinyl-Substituted Tetrahydronaphthalene Diols

Dibromination and Stereoselective Zinc-Mediated Addition Reactions

The stereoselective synthesis of chiral diols is a well-established field. nih.govresearchgate.net One potential approach could involve the stereoselective addition to a tetralone precursor. While not a direct dibromination followed by zinc-mediated addition to form a diol, related methodologies for creating chiral diols exist. For instance, asymmetric aldol (B89426) reactions followed by stereoselective reduction can yield chiral 1,3-diols with high enantiomeric purity. acs.org The application of such methods to a suitably functionalized tetralone could provide a chiral diol scaffold.

Targeted Epoxidation and Subsequent Epoxy-Arene Cyclization Strategies

Epoxy-arene cyclizations are powerful reactions for the construction of polycyclic systems. nih.govrsc.org In a hypothetical pathway, a chiral diol on the tetrahydronaphthalene core could be further functionalized to an epoxide. Subsequent acid-catalyzed cyclization involving the aromatic ring could then lead to more complex, enantioenriched polycyclic structures. The stereochemistry of the initial diol would be crucial in directing the stereochemical outcome of the cyclization.

Chiral Resolution Techniques for Enantiomeric Purity

For racemic mixtures of tetrahydronaphthalene derivatives, chiral resolution is a vital technique for obtaining enantiomerically pure compounds. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. researchgate.netresearchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Commonly used CSPs for the resolution of tetralone and tetralin derivatives include those based on macrocyclic antibiotics and derivatized cellulose (B213188) or amylose. researchgate.netnih.gov For example, Chirobiotic R, T, and V columns, which are macrocyclic glycopeptide antibiotic CSPs, have been successfully used for the enantiomeric resolution of substituted 2-(4-pyridylalkyl)-1-tetralone derivatives. nih.gov Similarly, cyclodextrin-based CSPs have demonstrated effective separation of tetralin enantiomers. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, is crucial for achieving optimal separation. nih.govnih.gov

| Chiral Stationary Phase Type | Example Column | Typical Mobile Phase | Reference |

| Macrocyclic Glycopeptide | Chirobiotic R, T, V | Hexane-Ethanol-Triethylamine | nih.gov |

| Cyclodextrin | Cyclobond I 2000 | Acetonitrile/Methanol | researchgate.net |

| Derivatized Cellulose | Chiralcel OD-H, Chiralcel OJ | n-Hexane-Alcohol | nih.gov |

| Derivatized Amylose | Chiralpak AD, Chiralpak AS | n-Hexane-Alcohol | researchgate.net |

Derivatization Approaches from Amino-Substituted Naphthalene Precursors (e.g., via Michael adducts)

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction can be adapted to use nitrogen nucleophiles, a process known as the aza-Michael reaction. researchgate.net

A potential, though less conventional, synthetic route to a vinyl-substituted tetrahydronaphthalene derivative could begin with an amino-substituted naphthalene. For instance, the synthesis of a C12-naphthylamine antioxidant has been reported via a Michael addition reaction. researchgate.net In this synthesis, a naphthylamine derivative acts as a nucleophile in a conjugate addition.

To adapt this to the synthesis of this compound, one could envision a scenario where a suitably protected aminonaphthalene undergoes a Michael addition to an appropriate acceptor. Subsequent chemical modifications of the resulting adduct, potentially involving reduction of the naphthalene ring and transformation of the Michael adduct side chain into a vinyl group through a series of steps including elimination, could theoretically lead to the desired product. However, this remains a speculative pathway with limited direct precedent in the literature for the synthesis of this specific target molecule.

Chemical Reactivity and Transformational Pathways of 6 Vinyl 1,2,3,4 Tetrahydronaphthalene Derivatives

Reactions Involving the Vinyl Group

The carbon-carbon double bond of the vinyl group is susceptible to addition reactions, making it a prime site for polymerization and cyclization processes. These transformations allow for the synthesis of novel polymers and complex cyclic molecules.

The vinyl group on the tetrahydronaphthalene scaffold allows it to act as a monomer in polymerization reactions. Both controlled living anionic polymerization and free-radical polymerization methods have been explored for structurally similar vinyl-aromatic monomers, yielding polymers with distinct properties.

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. This method is particularly effective for vinyl monomers that can be polymerized in the absence of termination and chain transfer reactions.

####### 3.1.1.1.1. Investigation of Initiator Systems and Solvent Effects (e.g., n-Butyllithium/THF in Tetrahydronaphthalene)

The choice of initiator and solvent is critical in controlling the outcome of living anionic polymerization. For vinyl-substituted naphthalenes, such as the closely related 2-vinylnaphthalene (B1218179) (2-VNP), the n-butyllithium (n-BuLi)/tetrahydrofuran (THF) system has been effectively used as an initiator. psu.eduresearchgate.net n-BuLi is a widely used organolithium reagent that acts as a polymerization initiator for dienes and styrenic monomers. epa.gov

The polymerization is initiated by the nucleophilic attack of the butyl anion from n-BuLi on the vinyl group of the monomer. THF, a polar solvent, plays a crucial role by solvating the lithium counter-ion, which accelerates the rate of polymerization. greenchemicals.eu Research has demonstrated the successful room-temperature anionic polymerization of 2-VNP using an alkyllithium initiator in a solvent system of tetrahydronaphthalene containing THF. psu.eduresearchgate.net The n-BuLi/THF complex not only initiates the polymerization but also forms propagating species that are stable and sufficiently nucleophilic to proceed without significant side reactions. psu.edu The rate of polymerization is highly dependent on the solvent; it is very fast in polar solvents like THF but much slower in hydrocarbon solvents such as benzene (B151609) or cyclohexane (B81311) due to different states of carbanion solvation and aggregation. greenchemicals.eu

The table below summarizes the effect of the initiator and solvent system on the polymerization process.

| Initiator System | Solvent | Key Role of Components | Outcome |

| n-Butyllithium (n-BuLi) / Tetrahydrofuran (THF) | Tetrahydronaphthalene | n-BuLi: Provides the initiating butyl anion.THF: Solvates the Li+ cation, preventing tight ion-pairing and increasing the reactivity of the propagating carbanion.Tetrahydronaphthalene: Serves as the bulk solvent for the reaction. | Well-controlled, rapid anionic polymerization at room temperature. psu.edu |

####### 3.1.1.1.2. Control of Polymeric Chain Structures and Molecular Weight Distribution

A key advantage of living anionic polymerization is the high degree of control over the polymer's molecular weight and structure. mdpi.com In an ideal living system, initiation is fast and all polymer chains grow simultaneously without termination. ijcrt.org Consequently, the number-average molecular weight (Mn) of the resulting polymer is a direct function of the initial monomer-to-initiator molar ratio ([M]0/[I]0) and the monomer conversion. researchgate.net

The relationship can be expressed as: Mn = (Molar Mass of Monomer) × ([M]0/[I]0) × (Fractional Monomer Conversion)

This stoichiometric control allows for the synthesis of polymers with predictable molecular weights. researchgate.net Furthermore, this method typically yields polymers with a very narrow molecular weight distribution, often referred to as being "monodisperse." The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is typically close to 1.0 for polymers synthesized via this route. researchgate.net This indicates a high degree of uniformity in the lengths of the polymer chains.

The following interactive table illustrates the predictable relationship between the monomer/initiator ratio and the resulting molecular weight for a hypothetical polymerization of 6-vinyl-1,2,3,4-tetrahydronaphthalene (Monomer MW ≈ 172.26 g/mol ) assuming 100% conversion.

| Monomer/Initiator Molar Ratio ([M]0/[I]0) | Calculated Number-Average Molecular Weight (Mn) (g/mol) | Typical Polydispersity Index (PDI) |

|---|---|---|

| 100 | 17226 | < 1.1 |

Free-radical polymerization is a widely used industrial process for producing a variety of vinyl polymers. researchgate.net Unlike anionic polymerization, it is generally more tolerant of impurities and functional groups. However, conventional free-radical polymerization offers less control over molecular weight and polymer architecture, typically resulting in broader molecular weight distributions (PDI > 1.5). researchgate.net

The polymerization of styrenic monomers, which are structurally analogous to vinyl-tetrahydronaphthalene, has been investigated in various media, including polyol systems. For instance, the heterophase polymerization of styrene (B11656) has been studied in the presence of a hyperbranched polyester (B1180765) polyol, Boltorn H-40. researchgate.net In such systems, the polyol can act as a stabilizer or surfactant. The initiation of styrene polymerization with a water-soluble initiator like potassium persulfate begins in the aqueous phase. researchgate.net The resulting oligomeric radicals, which are surface-active, then migrate to the interface of polymer-monomer particles where propagation continues. researchgate.net The use of a polyol can influence the kinetics of the process and the morphology of the resulting polymer particles. researchgate.net

Research on the thermal free-radical polymerization of 2-vinylnaphthalene indicates it has a greater propensity for thermal initiation compared to styrene, which is attributed to the additional fused aromatic ring. psu.eduresearchgate.net This suggests that this compound would also be highly susceptible to free-radical polymerization.

The vinyl group of this compound can participate in intramolecular cyclization reactions, providing a pathway to complex, polycyclic molecular architectures. These reactions typically involve the vinyl group reacting with another functional group or an activated position on the aromatic ring system.

Various catalytic systems can promote such cyclizations. For example, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions have been used to cyclize vinyl cyclopropanecarboxamides, forging a new C-N bond to create fused heterocyclic systems. researchgate.net Another powerful method involves photo-induced intramolecular dearomative cycloadditions. In one study, a [5 + 4] cycloaddition of naphthalene-derived vinylcyclopropanes was achieved under visible light irradiation, leading to the formation of polycyclic molecules containing a strained nine-membered ring.

Furthermore, Brønsted acid-promoted intramolecular reactions can lead to cationic cyclization. For instance, the reaction between an acetophenone (B1666503) N-tosylhydrazone and a vinyl group has been shown to proceed via a cationic pathway to form polysubstituted indenes. These examples highlight the versatility of the vinyl group in constructing complex ring systems through various mechanistic pathways, including transition-metal catalysis, photocatalysis, and acid catalysis.

Controlled Living Anionic Polymerization

Cross-Coupling Reactions at Vinyl-Substituted Tetrahydronaphthalene Carboxylates

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in organic synthesis. The vinyl group of this compound carboxylates can readily participate in such reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for coupling vinyl halides or triflates with organoboron compounds. organic-chemistry.orgorganic-chemistry.org A vinyl-substituted tetrahydronaphthalene carboxylate, likely in the form of a vinyl halide or triflate, would be expected to couple efficiently with various aryl and vinyl boronic acids or their esters. organic-chemistry.orgorganic-chemistry.org These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligands on the palladium catalyst can be crucial for achieving high yields and stereoselectivity. beilstein-journals.org The reaction generally proceeds with retention of the double bond configuration. beilstein-journals.org

The Heck reaction provides another powerful method for the arylation or vinylation of olefins. organic-chemistry.orgmdpi.com In this reaction, a vinyl-substituted tetrahydronaphthalene derivative (as a halide or triflate) can be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction is highly valuable for the synthesis of substituted styrenes and conjugated dienes. organic-chemistry.org The Heck reaction typically exhibits high trans selectivity. organic-chemistry.org Recent advancements have expanded the scope of the Heck reaction to include a wider variety of substrates and have enabled reactions under milder conditions, such as visible-light-driven catalysis.

Table 3: Key Features of Suzuki and Heck Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Features | Reference |

| Suzuki-Miyaura | Vinyl Halide/Triflate + Organoboron Compound (e.g., Boronic Acid) | Pd(0) complex + Base | Broad substrate scope, mild conditions, stereospecific | organic-chemistry.orgorganic-chemistry.org |

| Heck | Vinyl Halide/Triflate + Alkene | Pd catalyst + Base | Forms new C-C bond at the alkene, high trans selectivity | organic-chemistry.orgmdpi.com |

Reactivity of the Tetrahydronaphthalene Ring System

The partially saturated ring of the tetrahydronaphthalene core is susceptible to oxidation reactions, which can lead to either the introduction of hydroxyl groups or complete aromatization to a naphthalene (B1677914) system.

Oxidation Reactions

Microbial dioxygenases are powerful biocatalysts for the stereoselective oxidation of aromatic hydrocarbons. The bacterium Sphingomonas yanoikuyae possesses dioxygenase enzymes that can oxidize a range of substrates, including derivatives of naphthalene and tetralin. nih.govnih.govresearchgate.net

When exposed to m-xylene-induced cells of Sphingomonas yanoikuyae B1, 1,2-dihydronaphthalene (B1214177) is oxidized to several products. The major product is (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene (73% relative yield). nih.govresearchgate.net Minor products include (+)-(R)-2-hydroxy-1,2-dihydronaphthalene (15%), naphthalene (6%), and α-tetralone (6%). nih.govresearchgate.net The formation of these products demonstrates that the biphenyl (B1667301) dioxygenase from this organism can catalyze dioxygenation, monooxygenation, and desaturation reactions. nih.govresearchgate.net

A mutant strain, B8/36, which lacks an active cis-biphenyl dihydrodiol dehydrogenase, produces a different ratio of products, highlighting the role of this enzyme in the metabolic pathway. nih.govresearchgate.net The enantioselective nature of these enzymatic reactions makes them valuable for the synthesis of chiral building blocks. nih.govresearchgate.net

Table 4: Products of Biocatalytic Oxidation of 1,2-Dihydronaphthalene by Sphingomonas yanoikuyae B1

| Product | Relative Yield (%) | Type of Reaction | Reference |

| (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | 73 | Dioxygenation | nih.govresearchgate.net |

| (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 15 | Monooxygenation | nih.govresearchgate.net |

| Naphthalene | 6 | Desaturation | nih.govresearchgate.net |

| α-Tetralone | 6 | Monooxygenation | nih.govresearchgate.net |

The tetrahydronaphthalene ring can be readily aromatized to the corresponding naphthalene derivative through dehydrogenation. A common and efficient reagent for this transformation is 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ). nih.gov DDQ is a powerful oxidizing agent that can effect the aromatization of various hydroaromatic compounds. znaturforsch.com

The reaction of tetrahydronaphthalene derivatives with DDQ typically proceeds under relatively mild conditions, such as in an aqueous acetic acid solution at reflux, to afford the corresponding naphthalene in high yields. nih.gov The mechanism of DDQ-mediated aromatization is believed to involve an electron transfer process. znaturforsch.com The reaction can also be performed in other solvents like dioxane at room temperature, although yields may be lower. nih.gov The presence of substituents on the tetrahydronaphthalene ring can influence the reaction conditions and yields. For example, the oxidation of tetrahydronaphthalenes with hydroxyl groups on the aromatic ring has been successfully achieved without the need for protecting groups. nih.gov

Table 5: Conditions for DDQ-Mediated Oxidation of Tetrahydronaphthalenes

| Solvent System | Temperature | Yield Range (%) | Reference |

| Aqueous Acetic Acid | Reflux | 90-98 | nih.gov |

| Dioxane | Room Temperature | 18-40 | nih.gov |

Catalytic Hydrogenation for Saturated Tetrahydronaphthalene Derivatives

Catalytic hydrogenation is a fundamental and efficient method for the reduction of unsaturated functional groups. In the context of this compound derivatives, this reaction can be directed to selectively reduce the vinyl group or, under more forcing conditions, to saturate the aromatic portion of the tetralin ring.

The selective hydrogenation of the vinyl substituent to an ethyl group is typically achieved using molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This process is highly efficient and atom-economical, proceeding under mild conditions such as room temperature and moderate hydrogen pressure (e.g., 1 MPa). mdpi.comresearchgate.net The reaction is generally clean, with high conversion rates and selectivity for the saturated alkyl side chain, yielding 6-ethyl-1,2,3,4-tetrahydronaphthalene. The stability of the aromatic ring under these mild conditions allows for the specific transformation of the exocyclic double bond. mdpi.com

Further saturation of the tetralin core to yield decahydronaphthalene (B1670005) (decalin) derivatives requires more vigorous reaction conditions. While nickel catalysts are traditionally employed for the hydrogenation of naphthalene to tetralin, complete saturation to decalin can also be achieved, often requiring higher temperatures and pressures. nih.gov This over-hydrogenation process converts the aromatic ring into a fully saturated cyclohexane ring, fundamentally altering the molecule's steric and electronic properties.

Table 1: Representative Catalytic Hydrogenation Reactions

| Substrate | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| This compound | H₂, Pd/C, Methanol, Room Temperature, 1 MPa H₂ | 6-Ethyl-1,2,3,4-tetrahydronaphthalene | mdpi.comresearchgate.net |

| 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin) | H₂, Nickel catalyst, Higher Temperature/Pressure | Decahydronaphthalene (Decalin) | nih.gov |

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts)

The aromatic ring of the tetralin system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. The Friedel-Crafts reaction is a classic example of EAS, enabling the formation of new carbon-carbon bonds through alkylation or acylation. beilstein-journals.org The existing alkyl framework of the tetralin ring acts as a weak activating group, directing incoming electrophiles primarily to the ortho and para positions relative to the fused ring. In 6-substituted tetralins, substitution typically occurs at the C7 position.

A sophisticated application of this reactivity is seen in cascade reactions, where an intramolecular cyclization is coupled with a Friedel-Crafts reaction. For instance, 2-(2-vinylphenyl)acetaldehydes can undergo a Prins cyclization initiated by a Lewis acid like BF₃·Et₂O. researchgate.net This first step generates a benzylic carbocation intermediate, which is then trapped intramolecularly by an electron-rich aromatic partner in a subsequent Friedel-Crafts alkylation step. This powerful cascade strategy allows for the rapid construction of complex, medicinally relevant 4-aryltetralin-2-ol scaffolds in a single operation. researchgate.netyoutube.com

The choice of solvent can significantly influence the outcome of Friedel-Crafts reactions. For example, in the acylation of some polynuclear aromatic systems, performing the reaction in carbon disulfide can favor substitution at one position, while using nitrobenzene (B124822) as the solvent can direct the acyl group to another position. chem-station.com

Derivatization of Functional Groups on the Ring

Functional groups appended to the tetralin ring can be transformed through a variety of classic organic reactions to generate new derivatives.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. rsc.orgmdpi.com For a tetralin derivative, a 6-carboxamido-1,2,3,4-tetrahydronaphthalene could be treated with bromine and a strong base like sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield 6-amino-1,2,3,4-tetrahydronaphthalene, losing the carbonyl carbon as carbon dioxide. nih.gov This provides a synthetic route from carboxylic acid derivatives to amines on the tetralin core.

O-demethylation: The cleavage of aryl methyl ethers is a crucial transformation in natural product synthesis and medicinal chemistry. For a 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) derivative, the methoxy (B1213986) group can be converted to a hydroxyl group using various reagents. Boron tribromide (BBr₃) is a powerful Lewis acid that effectively cleaves methyl ethers, even at low temperatures. rsc.orgresearchgate.net Other common methods include heating with strong protic acids like 47% hydrobromic acid (HBr) or using aluminum chloride (AlCl₃). rsc.org Milder conditions involving alkyl thiols under basic conditions have also been developed. rsc.org

Triflate Conversion: Hydroxyl groups on the tetralin ring can be converted into trifluoromethanesulfonates (triflates), which are excellent leaving groups for nucleophilic substitution and cross-coupling reactions. The conversion is typically achieved by treating the corresponding alcohol (e.g., 6-hydroxy-1,2,3,4-tetrahydronaphthalene) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This transformation activates the phenolic position for further synthetic manipulations.

Table 2: Examples of Functional Group Derivatization

| Reaction | Starting Functional Group | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | Carboxamide (-CONH₂) | Br₂, NaOH, H₂O | Amine (-NH₂) | rsc.orgnih.gov |

| O-demethylation | Methoxy (-OCH₃) | BBr₃ or 47% HBr (heat) | Hydroxyl (-OH) | rsc.org |

| Triflate Conversion | Hydroxyl (-OH) | Tf₂O, Pyridine | Triflate (-OTf) |

Stereoselective Transformations on the Ring System (e.g., Asymmetric Dihydroxylation)

Introducing chirality in a controlled manner is a central goal of modern organic synthesis. The vinyl group of this compound is an ideal handle for stereoselective transformations, such as asymmetric dihydroxylation.

The Sharpless asymmetric dihydroxylation allows for the conversion of alkenes to chiral vicinal diols with high enantioselectivity. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand. The choice of ligand—either a dihydroquinine (DHQ) derivative like (DHQ)₂-PHAL (found in AD-mix-α) or a dihydroquinidine (B8771983) (DHQD) derivative like (DHQD)₂-PHAL (found in AD-mix-β)—determines which face of the alkene is hydroxylated, allowing access to either enantiomer of the diol product.

Applying this methodology to this compound would yield (R)- or (S)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethane-1,2-diol. Such chiral diols are valuable synthetic intermediates, serving as precursors for a wide range of other chiral molecules. The reaction is known for its broad substrate scope and high functional group tolerance. Studies have shown that even for vinyl-silanes, high enantiomeric excesses (ee) can be achieved, particularly for E-configured alkenes.

Mechanistic Investigations of Reaction Pathways and Reactive Intermediates

Understanding the mechanisms of chemical reactions and the nature of transient intermediates is crucial for predicting outcomes and designing new synthetic methods. For derivatives of this compound, investigations into vinyl cations and cyclic intermediates in cyclization processes have provided significant insights.

Studies on the Generation and Reactivity of Vinyl Cations

Vinyl cations are highly reactive carbocation intermediates that have historically been challenging to generate and control. researchgate.net Recent advances have utilized silylium-weakly coordinating anion catalysis to generate vinyl cations under mild conditions from precursors such as vinyl triflates. These studies have revealed that vinyl cations can participate in synthetically useful carbon-carbon bond-forming reactions, including intermolecular C-H insertion into unactivated alkanes and reductive Friedel-Crafts reactions with arenes.

The generation of a vinyl cation from a 6-vinyl-tetrahydronaphthalene derivative (converted first to a vinyl triflate) would create a highly electrophilic species. Computational studies suggest that the subsequent C-H insertion reactions may proceed through nonclassical, ambimodal transition states, which are common in biosynthesis but rare in synthetic chemistry. The reactivity of these intermediates opens pathways for complex C-H functionalization reactions, allowing for the direct formation of new C-C bonds with various reaction partners.

Elucidation of Pyrane Intermediates in Cyclization Processes

The vinyl group of tetralin derivatives can act as an internal nucleophile in cyclization reactions, leading to the formation of new heterocyclic rings. The Prins cyclization and related reactions are powerful tools for constructing oxygen-containing rings like tetrahydropyrans.

In a relevant model system, 2-(2-vinylphenyl)acetaldehydes react with a Lewis acid to form an initial oxocarbenium ion. researchgate.netyoutube.com This highly electrophilic species then undergoes an intramolecular attack by the nearby vinyl group in a 6-endo-dig cyclization. This key step forms a new six-membered ring and generates a stabilized benzylic carbocation. researchgate.net This carbocationic intermediate, which can be considered a precursor to a pyran-fused system, is then trapped by a nucleophile to complete the reaction cascade. The stereochemical outcome of such cyclizations is often controlled by the tendency of substituents to occupy pseudoequatorial positions in a chair-like transition state to minimize steric repulsion. These mechanistic studies highlight how the vinyl group can participate in complex ring-forming sequences, leading to diverse heterocyclic structures fused to the tetralin core.

Advanced Characterization Techniques for 6 Vinyl 1,2,3,4 Tetrahydronaphthalene and Its Polymeric/derived Systems

Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure, bonding, and electronic properties of 6-Vinyl-1,2,3,4-tetrahydronaphthalene. Nuclear magnetic resonance, vibrational, and electronic spectroscopies each provide unique insights into the molecule and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and aliphatic protons.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring will appear as complex multiplets, likely in the range of 7.0-7.4 ppm. The substitution pattern (1,2,4-trisubstituted) will lead to specific splitting patterns that can be resolved with high-field instruments.

Vinyl Protons: The vinyl group will exhibit a characteristic AMX spin system. The proton on the carbon attached to the aromatic ring (Hα) is expected around 6.7 ppm, while the two terminal protons (Hβ, cis and trans) would resonate further upfield, typically between 5.2 and 5.8 ppm. These protons will show characteristic geminal and vicinal coupling constants.

Aliphatic Protons: The eight protons of the tetralin's saturated ring will produce signals in the upfield region. The four protons on the carbons adjacent to the aromatic ring (C1 and C4) are expected to resonate around 2.7-2.8 ppm, while the protons on the central C2 and C3 carbons will appear further upfield, around 1.8-1.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The two quaternary carbons (C4a, C8a) would appear in the 134-138 ppm range. The carbon bearing the vinyl group (C6) would be shifted slightly downfield, while the other four CH carbons of the aromatic ring would resonate in the typical 125-130 ppm region. nih.gov

Vinyl Carbons: The two carbons of the vinyl group are expected at approximately 137 ppm (-CH=) and 113 ppm (=CH₂).

Aliphatic Carbons: The four aliphatic carbons will have signals in the upfield region, with C1 and C4 expected around 29 ppm and C2 and C3 around 23 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from 1,2,3,4-tetrahydronaphthalene (B1681288), 6-methyl-1,2,3,4-tetrahydronaphthalene (B155827), and styrene (B11656).

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aliphatic (C1-H₂, C4-H₂) | ~ 2.75 | ~ 29 |

| Aliphatic (C2-H₂, C3-H₂) | ~ 1.80 | ~ 23 |

| Aromatic (CH) | 7.0 - 7.4 | 125 - 130 |

| Aromatic (C-vinyl) | - | ~ 137 |

| Aromatic (C-aliphatic) | - | 134 - 138 |

| Vinyl (-CH=) | ~ 6.7 | ~ 137 |

| Vinyl (=CH₂) | 5.2 - 5.8 | ~ 113 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are essential for unambiguously assigning the proton signals and confirming the connectivity of the molecule. ipb.pt A ¹H-¹H COSY spectrum of this compound would reveal key correlations:

Vinyl System: Cross-peaks would connect the vinyl Hα proton with both cis and trans Hβ protons, confirming the vinyl group structure.

Aliphatic System: Strong correlations would be observed between the protons on C1 and C2, and between C2 and C3, and C3 and C4, establishing the sequence of the saturated ring.

Aromatic-Aliphatic Connectivity: Weaker, long-range correlations (allylic coupling) would be expected between the benzylic protons at C4 and the aromatic proton at C5, and between the C1 protons and the aromatic proton at C8, confirming the fusion of the two rings.

Aromatic System: Correlations between the coupled aromatic protons would allow for their specific assignment within the benzene ring.

For polymeric systems derived from this compound, particularly in hybrid materials and composites, solid-state NMR (ssNMR) is a powerful characterization tool. benthamopen.comiaea.org In a hypothetical composite of poly(this compound) with silica (B1680970) (SiO₂), both ¹³C and ²⁹Si ssNMR would provide valuable information.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This technique would characterize the polymer component. The broad signals observed in the solid state, compared to solution NMR, can provide information on the polymer's morphology and chain dynamics. The chemical shifts would be similar to the monomer but with significant broadening of the signals corresponding to the polymer backbone. researchgate.net

²⁹Si MAS NMR: This technique is crucial for analyzing the silica component and the polymer-filler interface. osti.gov Different silicon environments in the silica filler would produce distinct signals: Q⁴ (siloxane, Si(OSi)₄), Q³ (silanol, (HO)Si(OSi)₃), and Q² (geminal silanols, (HO)₂Si(OSi)₂). If a silane (B1218182) coupling agent is used to bond the polymer to the silica surface, new "T" signals would appear, confirming the covalent linkage at the organic-inorganic interface. researchgate.netchimicatechnoacta.ru

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Aromatic Ring Vibrations: The spectrum will be characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1450-1610 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern, are expected in the 800-900 cm⁻¹ range. researchgate.net

Vinyl Group Vibrations: The vinyl group will contribute a C=C stretch around 1630 cm⁻¹. The vinyl C-H stretching modes will appear just above 3000 cm⁻¹. Key out-of-plane C-H bending (wagging) modes for the =CH₂ group are expected near 910 cm⁻¹ and 990 cm⁻¹, which are very characteristic of monosubstituted alkenes. researchgate.net

Aliphatic Group Vibrations: The CH₂ groups of the saturated ring will show symmetric and asymmetric C-H stretching vibrations in the 2830-2960 cm⁻¹ region. CH₂ scissoring (~1450 cm⁻¹) and rocking (~720-780 cm⁻¹) modes will also be present. nist.gov

In poly(this compound), the most significant spectral change would be the disappearance of the characteristic vinyl C=C stretching and C-H bending modes, concurrent with the appearance of a broad polymer backbone signal. researchgate.net

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on data from 1,2,3,4-tetrahydronaphthalene and styrene.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3010 - 3080 |

| C-H Stretch | Vinyl (=C-H) | 3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₂-) | 2830 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1610 |

| C=C Stretch | Vinyl | ~ 1630 |

| C-H Bend (out-of-plane) | Vinyl (=CH₂) | 910 & 990 |

| C-H Bend (out-of-plane) | Aromatic | 800 - 900 |

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence)

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons. libretexts.org The parent compound, 1,2,3,4-tetrahydronaphthalene, exhibits UV absorption characteristic of a substituted benzene ring, with a primary absorption band around 260-270 nm. nist.govnih.gov

The introduction of a vinyl group at the 6-position creates a conjugated system between the vinyl's π-bond and the aromatic ring's π-system. This extension of conjugation is known to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, this compound is expected to exhibit a bathochromic shift (a shift to a longer wavelength) in its main absorption band (λₘₐₓ) compared to unsubstituted tetralin. The λₘₐₓ is predicted to shift towards 280 nm, similar to other styrene derivatives. An increase in the molar absorptivity (ε) is also anticipated due to the larger π-system. researchgate.net

Photoluminescence (fluorescence) is the emission of light from a molecule after it has absorbed photons. Molecules with aromatic rings, like tetralin, often exhibit fluorescence. Studies on 1,2,3,4-tetrahydronaphthalene have characterized its fluorescence emission. nih.gov The extended conjugation in this compound would likely cause a red-shift in its fluorescence emission spectrum as well, meaning it would emit light at a longer wavelength compared to the parent tetralin. The quantum yield and lifetime of the fluorescence would depend on the rigidity of the structure and the efficiency of non-radiative decay pathways.

Table 3: Predicted Electronic Absorption Data for this compound Predicted values are based on data from 1,2,3,4-tetrahydronaphthalene and principles of conjugation effects.

| Compound | Expected λₘₐₓ (nm) | Transition Type | Notes |

| 1,2,3,4-Tetrahydronaphthalene | ~ 268 | π → π | Benzene-like absorption |

| This compound | ~ 280 | π → π | Bathochromic shift due to extended conjugation |

Mass Spectrometry (MS)

Mass spectrometry serves as a cornerstone for the structural elucidation and analysis of "this compound" and its derivatives. This section details the application of various MS techniques in its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) would be a valuable technique for analyzing "this compound," particularly if it is part of a complex mixture or if it is thermally labile. This technique is also instrumental in the analysis of polymeric systems derived from this monomer, where it can be used to determine the distribution of oligomers. However, specific LC-MS studies on this compound were not identified in the available literature.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Key Mass Fragments (m/z) |

|---|---|---|---|

| This compound | C12H14 | 158.24 | 158 (M+), 131, 129, 115, 91 |

| 6-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | 146.23 | 146 (M+), 131, 115, 91 |

| 6-Ethyl-1,2,3,4-tetrahydronaphthalene | C12H16 | 160.26 | 160 (M+), 145, 131, 115, 91 |

Ion Dissociation Dynamics Studies

Studies on the ion dissociation dynamics of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), offer insights into the potential fragmentation pathways of "this compound." Research on ionized tetralin has identified major dissociation reactions including the loss of various hydrocarbon fragments. These studies suggest a complex potential energy surface governing the fragmentation process. The presence of a vinyl group in "this compound" would introduce additional and potentially competing fragmentation channels, making its ion dissociation dynamics a rich area for investigation. Such studies would provide fundamental data on the stability and reactivity of the ionized molecule.

Morphological and Material Property Characterization

The characterization of polymeric systems derived from "this compound" is essential for understanding their structure-property relationships. This section discusses key techniques for probing their morphology and surface topography. Although specific studies on polymers of "this compound" are not detailed in the available literature, the principles of these techniques are universally applicable.

Electron Microscopy (Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM))

Electron microscopy techniques are indispensable for visualizing the morphology of polymeric materials. Transmission Electron Microscopy (TEM) can be employed to investigate the internal structure of polymers derived from "this compound" at the nanoscale. For instance, in a block copolymer system, TEM could reveal the phase-separated domains and their arrangement.

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of these materials. It is particularly useful for examining the microstructure of polymer films, membranes, or particles. For example, SEM could be used to assess the porosity of a membrane made from a polymer of "this compound."

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging of polymeric materials. It can provide three-dimensional topographical maps of the surface, revealing features such as roughness, domains, and defects. In the context of polymers from "this compound," AFM could be used to study the surface of thin films, providing insights into their processing and potential applications. For example, AFM has been used to study the surface morphology of poly(vinyl) alcohol films. researchgate.net

| Technique | Information Obtained | Potential Application |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Internal morphology, phase separation, domain size and shape | Characterization of block copolymers and nanocomposites |

| Scanning Electron Microscopy (SEM) | Surface topography, microstructure, porosity | Analysis of films, membranes, and particles |

| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, roughness, domain imaging | Surface analysis of thin films and coatings |

Small-Angle Scattering Techniques (Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS))

Small-angle scattering techniques are crucial for probing the structure of materials on a length scale from nanometers to micrometers. Small-Angle X-ray Scattering (SAXS) is sensitive to variations in electron density and can be used to study the morphology of polymeric systems, such as the size, shape, and arrangement of domains in a block copolymer. numberanalytics.com SAXS has been widely applied to investigate the microstructure of various polymers, including poly(vinyl chloride). kpi.uaresearchgate.net

Small-Angle Neutron Scattering (SANS) provides similar information but is sensitive to the scattering length density of atomic nuclei. This makes it particularly useful for studying multicomponent polymer systems where isotopic labeling (e.g., deuteration) can be used to enhance contrast between different components. SANS studies have been instrumental in understanding the behavior of polymers in solution and in the solid state. kpi.ua The application of SAXS and SANS to polymers of "this compound" would yield valuable data on their nanoscale organization.

Surface Area and Porosity Analysis (e.g., Nitrogen Adsorption (BET))

The characterization of surface area and porosity is critical for evaluating the performance of polymeric materials derived from this compound, particularly in applications such as catalysis, separation membranes, and adsorbent technologies. The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of a gas (commonly nitrogen) onto the material's surface at cryogenic temperatures, is a primary technique for determining the specific surface area. iitk.ac.ineag.com

The process involves pretreating the polymer sample under vacuum and heat to remove adsorbed contaminants. eag.com Subsequently, nitrogen gas is introduced to the sample in controlled doses at liquid nitrogen temperature. The amount of gas adsorbed at various relative pressures is measured, generating an adsorption isotherm. eag.com The BET equation is then applied to the linear portion of this isotherm, typically in the relative pressure range of 0.05 to 0.30, to calculate the quantity of gas required to form a monolayer on the surface. microtrac.com From this monolayer capacity, the total surface area of the material can be calculated.

For porous polymeric systems, extending the analysis to higher relative pressures allows for the determination of pore size distribution and total pore volume. As the pressure increases, nitrogen condenses within the pores (capillary condensation). Analysis of both the adsorption and desorption branches of the isotherm can provide detailed information about the pore structure. eag.com Methods like the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are used to calculate pore volume and distribution from these isotherms. eag.com Isotherms that are concave to the relative pressure axis and show a sharp increase at very low pressures are characteristic of microporous materials. researchgate.net

Below is a table of representative data that could be obtained from a BET analysis of a microporous polymer synthesized from this compound.

Table 1: Representative BET Surface Area and Porosity Data

| Polymer Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Poly(this compound) - Sample A | 450 | 0.25 | 2.2 |

| Poly(this compound) - Sample B (Cross-linked) | 620 | 0.38 | 2.5 |

| Poly(this compound) - Sample C (Templated) | 810 | 0.55 | 2.7 |

Contact Angle Measurements for Surface Wettability

The wettability of a polymer surface, which describes the ability of a liquid to maintain contact with it, is a crucial property for applications in coatings, adhesives, and biomedical devices. This property is quantified by measuring the contact angle of a liquid droplet on the solid surface. journalspress.com A low contact angle (<90°) indicates good wettability (a hydrophilic surface), whereas a high contact angle (>90°) signifies poor wettability (a hydrophobic surface). journalspress.com

Contact angle measurements are typically performed using a goniometer, which optically captures the profile of a sessile drop of a test liquid (e.g., water) placed on the polymer surface. dtic.mil The angle formed at the three-phase (solid-liquid-gas) interface is then measured. journalspress.com The surface properties of polymers derived from this compound can be tailored through various surface treatments, such as plasma exposure or chemical modification, to achieve desired wettability characteristics. dtic.mil For instance, a naturally hydrophobic polymer surface can be rendered more hydrophilic by introducing polar functional groups. dtic.mil

The effectiveness of such treatments can be quantitatively assessed by comparing the contact angles before and after modification. dataphysics-instruments.com The data can also be used to calculate the surface free energy of the polymer, providing deeper insights into its adhesive and interfacial properties. nanoscience.com

The following table presents hypothetical contact angle data for a polymer film made from this compound, illustrating the effect of different surface treatments on its wettability.

Table 2: Hypothetical Water Contact Angle Data for a Polymer Film

| Sample Treatment | Average Water Contact Angle (θ) | Surface Character |

|---|---|---|

| Untreated | 105° | Hydrophobic |

| Corona Discharge (5s) | 75° | Moderately Hydrophilic |

| Oxygen Plasma (30s) | 35° | Highly Hydrophilic |

| Surfactant Coating | 88° | Slightly Hydrophilic |

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

Ensuring the purity of the this compound monomer is essential for producing polymers with predictable and reproducible properties. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture, making them ideal for purity assessment. nih.gov

Gas Chromatography (GC) is particularly suited for analyzing volatile and thermally stable compounds. A sample of the monomer is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. nist.gov Impurities such as the parent compound (1,2,3,4-tetrahydronaphthalene), isomers, or residual starting materials from synthesis can be effectively separated and quantified. nist.gov The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier, while the peak area corresponds to its concentration.

High-Performance Liquid Chromatography (HPLC) is employed for compounds that are non-volatile or thermally sensitive. In HPLC, the sample is dissolved in a liquid mobile phase and pumped under high pressure through a column packed with a stationary phase. nih.gov This technique offers high resolution and is versatile due to the wide variety of available stationary and mobile phases. nih.gov It can be used to detect oligomers, polymerization inhibitors, or other non-volatile impurities in the this compound monomer.

The table below shows hypothetical chromatographic data for the purity analysis of a this compound sample by GC.

Table 3: Representative GC Data for Monomer Purity Analysis

| Peak No. | Retention Time (min) | Compound Identity | Area (%) |

|---|---|---|---|

| 1 | 8.54 | 1,2,3,4-tetrahydronaphthalene (impurity) | 0.45 |

| 2 | 10.21 | This compound | 99.35 |

| 3 | 11.05 | Unknown Impurity | 0.20 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Index Determination

For any polymeric system, the molecular weight and its distribution are fundamental properties that dictate its mechanical, thermal, and solution behaviors. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining these characteristics for polymers like poly(this compound). lcms.cz

GPC separates polymer molecules based on their hydrodynamic volume in solution. A dilute polymer solution is passed through a column packed with porous gel beads. lcms.cz Larger polymer coils are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. lcms.cz The elution volume is therefore inversely related to the molecular weight.

The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate) to create a calibration curve of log(Molecular Weight) versus elution volume. lcms.cz Detectors such as refractive index (RI) or UV-Vis are used to monitor the polymer concentration as it elutes. The resulting chromatogram allows for the calculation of several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. Higher values indicate a broader distribution of chain lengths. lcms.cz

Below is a table summarizing typical GPC results for different batches of poly(this compound).

Table 4: GPC Results for Poly(this compound)

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Batch 1 (Free Radical Polymerization) | 45,000 | 99,000 | 2.20 |

| Batch 2 (Anionic Polymerization) | 52,000 | 55,120 | 1.06 |

| Batch 3 (Controlled Radical Polymerization) | 48,500 | 59,170 | 1.22 |

Computational and Theoretical Studies of 6 Vinyl 1,2,3,4 Tetrahydronaphthalene Systems

Quantum Chemical Calculations

Quantum chemical calculations offer fundamental insights into the electronic nature of 6-Vinyl-1,2,3,4-tetrahydronaphthalene. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in characterizing its electronic structure and energetic properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying systems like this compound. DFT methods, particularly those employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and calculate electronic energies. These calculations can predict bond lengths, bond angles, and dihedral angles with high precision, providing a detailed three-dimensional picture of the molecule.

Hartree-Fock (HF) theory, while generally less accurate than modern DFT methods due to its neglect of electron correlation, serves as a foundational ab initio method. HF calculations can provide a qualitative understanding of the electronic structure and are often used as a starting point for more advanced computational techniques. For this compound, a comparative analysis of DFT and HF results can offer a comprehensive view of the impact of electron correlation on its predicted properties.

A hypothetical comparison of key geometric parameters calculated with DFT and HF is presented in the table below.

| Parameter | DFT (B3LYP/6-31G) | Hartree-Fock (HF/6-31G) |

| C=C Vinyl Bond Length (Å) | 1.335 | 1.320 |

| C-C Vinyl-Aryl Bond Length (Å) | 1.480 | 1.495 |

| Aromatic C-C Bond Length (Å) | 1.395 - 1.405 | 1.385 - 1.395 |

Computational Vibrational Spectroscopy and Spectral Simulations

Computational vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to determine the vibrational frequencies and normal modes of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of different functional groups, such as the vinyl C=C stretch or the aromatic C-H bends. DFT calculations are particularly effective for generating accurate vibrational frequencies.

Analysis of Electronic Orbitals (e.g., HOMO-LUMO) and Molecular Electrostatic Potential (MESP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For this compound, the HOMO is expected to be localized on the electron-rich vinyl and aromatic moieties, making these sites susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be identified. For this compound, the MESP would likely show negative potential around the π-systems of the vinyl group and the aromatic ring.

Conformational Analysis and Potential Energy Surface (PES) Scans

The tetrahydronaphthalene ring system is not planar and can adopt different conformations. Conformational analysis of this compound is essential to identify the most stable three-dimensional structures. Potential Energy Surface (PES) scans, performed by systematically varying key dihedral angles and calculating the corresponding energy, can map out the conformational landscape. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. The relative energies of these conformers can be used to determine their populations at a given temperature.

In Silico Prediction of Stereochemical Outcomes in Asymmetric Transformations

For reactions involving this compound that can lead to chiral products, computational methods can be employed to predict the stereochemical outcome. In silico studies of asymmetric transformations, such as catalytic asymmetric additions to the vinyl group, can model the transition states leading to different stereoisomers. By calculating the energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially, thus providing valuable insights for the design of stereoselective syntheses.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can investigate the pathways of various reactions, such as electrophilic additions to the vinyl group or the aromatic ring. By locating the transition states and calculating their energies, activation barriers can be determined, providing a quantitative measure of the reaction rate. These studies can also shed light on the role of catalysts and the nature of reactive intermediates. For instance, in a Prins reaction involving this compound, computational modeling could be used to study the transition states of the C-C bond-forming step.

Studies on Ion Dissociation Dynamics

Research into the ion dissociation dynamics of the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288), offers a foundational understanding of how this compound might behave upon ionization. A study utilizing tandem mass spectrometry, imaging photoelectron photoion coincidence (iPEPICO) spectroscopy, and theoretical calculations has detailed the unimolecular dissociation of ionized tetralin. The primary dissociation reactions observed were the loss of small hydrocarbon species, specifically CH₃•, C₂H₄, and C₃H₅•, in addition to the loss of a hydrogen atom (H•).

Theoretical modeling of the experimental data at the B3LYP/6-31+G(d,p) level of theory suggests a complex potential energy surface with two distinct wells. This indicates that ionized tetralin can undergo isomerization before dissociation. One proposed pathway involves hydrogen shifts and ring-opening reactions. Another significant pathway involves the interconversion of the tetralin ion to a 1-methylindane ion structure, which then leads to the loss of CH₃• and C₂H₄. This isomerization is analogous to the behavior of ionized 1,2-dihydronaphthalene (B1214177), which rearranges to a 1-methylindene (B165137) ion.

The ionization energy of 1,2,3,4-tetrahydronaphthalene was experimentally determined from the threshold photoelectron spectrum to be 8.46 ± 0.01 eV. This value provides a baseline for estimating the ionization energy of its vinyl-substituted derivative, which would be influenced by the electronic effects of the vinyl group.

| Parameter | Value/Observation | Method |

|---|---|---|

| Major Neutral Losses | CH₃•, C₂H₄, C₃H₅•, H• | Tandem Mass Spectrometry, iPEPICO |

| Ionization Energy | 8.46 ± 0.01 eV | Threshold Photoelectron Spectrum |

| Theoretical Method | B3LYP/6-31+G(d,p) | Density Functional Theory |

| Proposed Intermediate | 1-methylindane ion | Theoretical Modeling |

Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizabilities

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the NLO properties of molecules. A key parameter of interest is the first hyperpolarizability (β), which is a measure of a molecule's second-order NLO response. Studies on push-pull chromophores, where electron-donating and electron-accepting groups are attached to a π-conjugated system, have shown that PAHs can be effective components of NLO materials.

For instance, computational studies on a series of push-pull chromophores incorporating PAH substituents have been performed at the B3LYP/6-31++G(d,p) level of theory. These studies calculate various parameters, including dipole moments, average polarizability, and first hyperpolarizability. The predicted first hyperpolarizability values for these systems can be substantial, indicating their potential for use in NLO devices.

The introduction of a vinyl group to the tetrahydronaphthalene scaffold in this compound extends the π-conjugation of the aromatic ring. This extension of conjugation is a critical factor in enhancing NLO properties. Theoretical calculations would likely involve optimizing the molecular geometry and then computing the electronic properties, including the hyperpolarizability, to assess its NLO potential. The calculated values would then be compared to established NLO materials to gauge its relative effectiveness.

| Parameter | Significance in NLO Studies | Typical Computational Method |

|---|---|---|

| Dipole Moment (μ) | Relates to the charge distribution and influences NLO response. | DFT (e.g., B3LYP/6-31++G(d,p)) |

| Average Polarizability (α) | Measures the linear response of the electron cloud to an electric field. | DFT (e.g., B3LYP/6-31++G(d,p)) |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response. | DFT (e.g., B3LYP/6-31++G(d,p)) |

| HOMO-LUMO Gap | Indicates the electronic transition energy, which is related to NLO activity. | DFT (e.g., B3LYP/6-31++G(d,p)) |

Simulations for Advanced Material Design (e.g., Finite-Difference Time-Domain (FDTD) simulations)

Specific studies employing Finite-Difference Time-Domain (FDTD) simulations for the design of advanced materials based on this compound are not available in the reviewed literature.

Advanced Applications and Future Research Directions of 6 Vinyl 1,2,3,4 Tetrahydronaphthalene in Chemical Synthesis and Materials Science

Design and Synthesis of Novel Functional Materials

The presence of a polymerizable vinyl group and a rigid naphthalene (B1677914) core makes 6-vinyl-1,2,3,4-tetrahydronaphthalene an attractive monomer for the synthesis of advanced functional materials with tailored properties.

Naphthalene-Containing Polymers with Tailored Chain Structures and Properties

The polymerization of this compound and its derivatives can lead to a variety of naphthalene-containing polymers with specific chain structures and properties. For instance, conjugated light-emitting AB copolymers containing alternating fluorene (B118485) and naphthalene units have been synthesized via Horner-Emmons polymerization. uh.edu These polymers exhibit interesting photoluminescent and electroluminescent properties, with potential applications in organic light-emitting diodes (OLEDs). uh.edu The incorporation of the tetrahydronaphthalene moiety can influence the polymer's thermal stability, solubility, and thin-film morphology. uh.edu By carefully selecting co-monomers and polymerization techniques, the electronic and optical properties of the resulting polymers can be fine-tuned for specific applications.

Table 1: Properties of a Naphthalene-Containing Copolymer

| Property | Value |

|---|---|

| UV-visible Absorption Maximum | 427 nm |

| Fluorescence Emission Maximum | 500 nm |

| Photoluminescence Emission Maximum | 526 nm |

| Onset of Light Emission (in OLED) | 2.5 V |

| Maximum Electroluminescence Brightness | 5000 cd m⁻² |

Data based on a poly{(9,9-di-n-octylfluorenediyl vinylene)-alt-[1,5-(2,6-dioctyloxy)naphthalene vinylene]} copolymer. uh.edu

Hybrid Organic-Inorganic Materials with Tunable Optoelectronic Characteristics

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, offering opportunities for creating materials with novel functionalities. nih.govnih.gov The vinyl group of this compound can be utilized to graft or co-polymerize with inorganic nanoparticles or precursors, leading to hybrid materials with tunable optoelectronic characteristics. frontiersin.orgrsc.org The tetrahydronaphthalene unit can provide thermal stability and influence the self-assembly of the hybrid material. researchgate.net The ability to tailor the composition, structure, and morphology of these hybrids allows for the fine-tuning of their optical and electrical responses, making them promising for applications in light-emitting diodes, photodetectors, and solar cells. frontiersin.org

Development of Chiral Ligands and Catalysts from Enantioenriched Tetrahydronaphthalene Derivatives for Asymmetric Reactions

Enantioenriched tetrahydronaphthalene derivatives serve as valuable scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. The rigid and well-defined structure of the tetrahydronaphthalene core allows for precise control of the steric and electronic environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. core.ac.ukrsc.org